(9E)-4H-Imidazo[4,5-b][1,4]diazocine
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Overview
Description
(9E)-4H-Imidazo[4,5-b][1,4]diazocine is a heterocyclic compound that features a unique structure with fused imidazole and diazocine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-4H-Imidazo[4,5-b][1,4]diazocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazole derivatives with diazocine precursors in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(9E)-4H-Imidazo[4,5-b][1,4]diazocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b][1,4]diazocine oxides, while reduction can produce reduced derivatives with altered electronic properties.
Scientific Research Applications
(9E)-4H-Imidazo[4,5-b][1,4]diazocine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of (9E)-4H-Imidazo[4,5-b][1,4]diazocine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, which can result in therapeutic effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Diazocine: A compound with an eight-membered ring containing two nitrogen atoms.
Uniqueness
(9E)-4H-Imidazo[4,5-b][1,4]diazocine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing molecules with specific biological activities and material properties .
Properties
CAS No. |
950684-23-8 |
---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1H-imidazo[4,5-b][1,4]diazocine |
InChI |
InChI=1S/C7H6N4/c1-2-4-9-7-6(8-3-1)10-5-11-7/h1-5H,(H,8,9,10,11) |
InChI Key |
WCLAZAOJBVOOFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=NC=C1)N=CN2 |
Origin of Product |
United States |
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